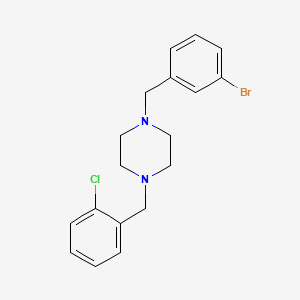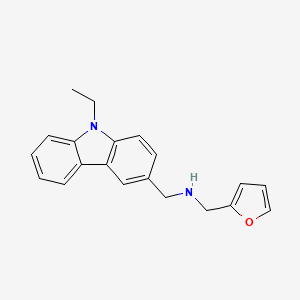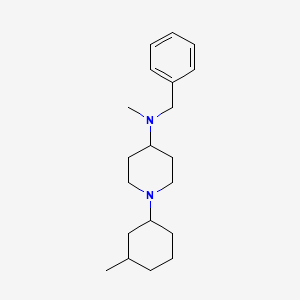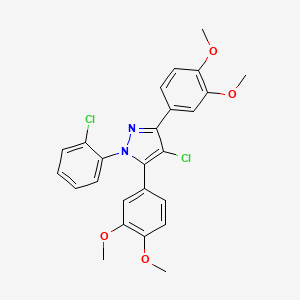![molecular formula C19H25N3O3S B10887826 N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10887826.png)
N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butoxyphenyl group, a hydroxypropylpyrimidinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Butoxyphenyl Intermediate: This step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Hydroxypropylpyrimidinyl Intermediate: This step involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with propylamine.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the hydroxypropylpyrimidinyl intermediate using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE may involve interaction with specific molecular targets such as enzymes or receptors. The sulfanylacetamide moiety could play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Methoxyphenyl)-2-[(4-Hydroxy-6-Propyl-2-Pyrimidinyl)Sulfanyl]Acetamide
- N~1~-(4-Ethoxyphenyl)-2-[(4-Hydroxy-6-Propyl-2-Pyrimidinyl)Sulfanyl]Acetamide
Uniqueness
N~1~-(4-BUTOXYPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of the butoxy group, which may confer distinct physicochemical properties such as increased lipophilicity and altered biological activity compared to its methoxy and ethoxy analogs.
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H25N3O3S/c1-3-5-11-25-16-9-7-14(8-10-16)20-18(24)13-26-19-21-15(6-4-2)12-17(23)22-19/h7-10,12H,3-6,11,13H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
SZLMVWHIAKYQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10887745.png)

![5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile](/img/structure/B10887754.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(2-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10887764.png)
![4-{(4Z)-4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10887782.png)

![N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10887789.png)
![2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole](/img/structure/B10887791.png)




![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)

